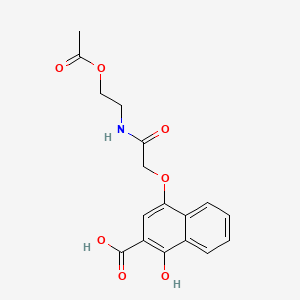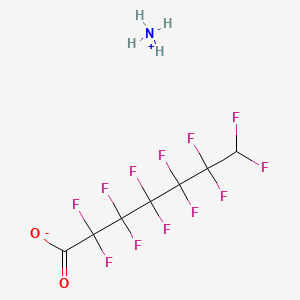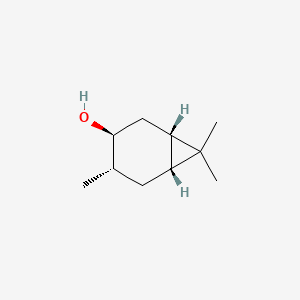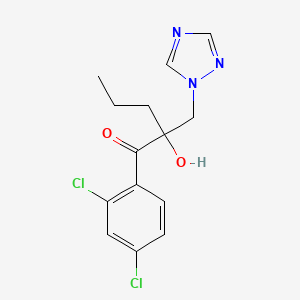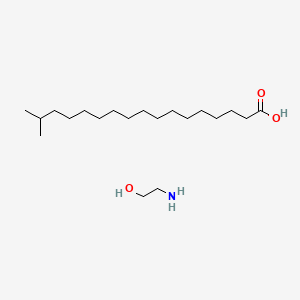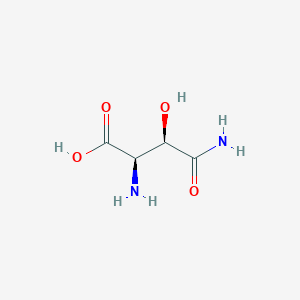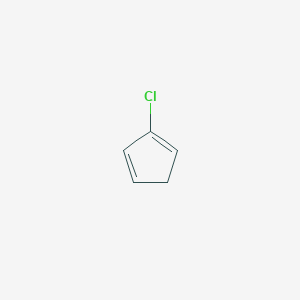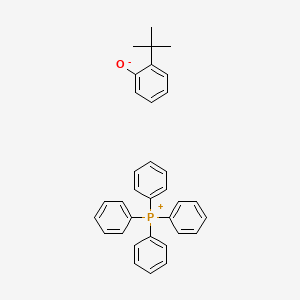
2-tert-butylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylphenolate;tetraphenylphosphanium is a compound that combines the phenolate anion of 2-tert-butylphenol with the tetraphenylphosphanium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;tetraphenylphosphanium typically involves the reaction of 2-tert-butylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-tert-butylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-tert-butylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in polymers to enhance stability and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-tert-butylphenolate;tetraphenylphosphanium involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The phenolate anion can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability. The tetraphenylphosphanium cation can facilitate the transport of the compound across cell membranes, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butylphenol
- Tetraphenylphosphonium chloride
- 2,4-di-tert-butylphenol
Uniqueness
2-tert-butylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate anion and the tetraphenylphosphanium cation, which imparts distinct chemical properties and reactivity. This combination enhances its stability and makes it a valuable reagent in various chemical and biological applications.
Propiedades
Número CAS |
94231-23-9 |
|---|---|
Fórmula molecular |
C34H33OP |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-tert-butylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H14O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H;4-7,11H,1-3H3/q+1;/p-1 |
Clave InChI |
PWCDHYFORIAMHF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


